

Technical Guide: Spectroscopic Analysis of 6-Hydroxypyridine-3-sulfonamide

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Compound of Interest

Compound Name: 6-Hydroxypyridine-3-sulfonamide

Cat. No.: B1647150

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Executive Summary & Chemical Identity

6-Hydroxypyridine-3-sulfonamide is a bifunctional heterocyclic intermediate critical in the synthesis of carbonic anhydrase inhibitors and antimicrobial agents. Its analysis is complicated by prototropic tautomerism, where the molecule exists in equilibrium between the aromatic hydroxy-pyridine form and the non-aromatic pyridone (lactam) form.

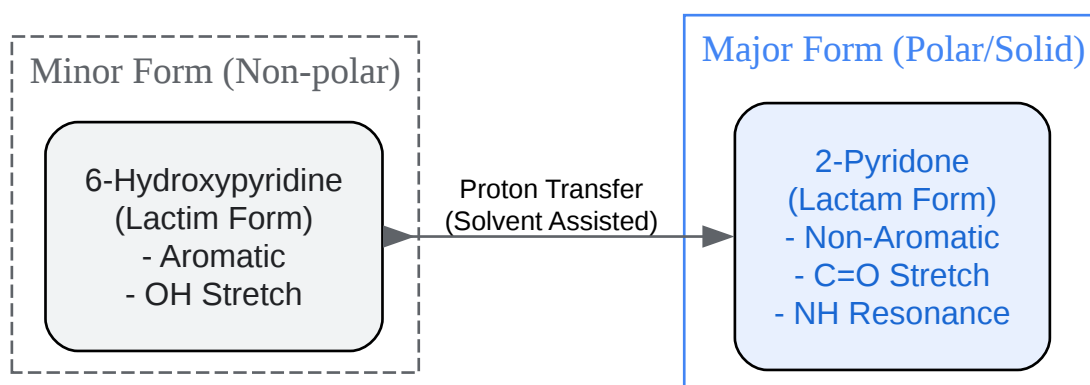
In the solid state and in polar solvents (e.g., DMSO, Methanol), the equilibrium strongly favors the 2-pyridone tautomer. Consequently, spectroscopic data must be interpreted through the lens of the pyridone structure (5-sulfamoyl-2-pyridone) rather than the hydroxypyridine congener.

Feature	Specification
IUPAC Name	6-oxo-1,6-dihydropyridine-3-sulfonamide
Molecular Formula	
Molecular Weight	174.18 g/mol
Key Functional Groups	Sulfonamide (), Cyclic Amide (Lactam)
Dominant Tautomer	2-Pyridone (in polar media)

Structural Dynamics: The Tautomeric Framework

Understanding the tautomeric state is the prerequisite for accurate spectral assignment. The proton on the hydroxyl group (O-H) migrates to the ring nitrogen, generating a carbonyl group and breaking the aromaticity of the pyridine ring.

Tautomeric Equilibrium Diagram



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Caption: The equilibrium heavily favors the Pyridone form in DMSO-d₆ and solid phase, characterized by the formation of a stable amide-like (lactam) system.

Nuclear Magnetic Resonance (NMR) Profiling[1][3]

The

¹H NMR spectrum in DMSO-d₆ provides the most definitive structural proof. The loss of ring aromaticity in the pyridone form results in distinct coupling constants (

) and chemical shifts (

) that differ from standard pyridine derivatives.

Experimental Parameters

- Solvent: DMSO-d₆ (Preferred for solubility and slowing proton exchange).
- Frequency: 400 MHz or higher recommended.
- Concentration: 5–10 mg/mL.

Characteristic ¹H NMR Assignments (DMSO-d₆)

The numbering scheme assumes the 2-pyridone nomenclature (N is position 1, C=O is position 2).

Proton Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Insight
NH (Ring)	11.8 – 12.2	Broad Singlet	-	Deshielded lactam proton; confirms pyridone form. Disappears with shake.
H-6 (adj to N)	7.9 – 8.1	Doublet (d)		Deshielded by adjacent Nitrogen and meta-sulfonamide. Small meta-coupling.
H-4 (adj to)	7.7 – 7.9	Doublet of Doublets (dd)	,	Ortho-coupled to H-3; Meta-coupled to H-6.
	7.2 – 7.4	Broad Singlet	-	Exchangeable sulfonamide protons.
H-3 (adj to C=O)	6.4 – 6.6	Doublet (d)		Upfield shift due to conjugation with C=O. Large ortho-coupling is diagnostic of pyridones.

Expert Insight: The coupling constant

(~9.5 Hz) is significantly larger than typical pyridine ortho-couplings (~8.0 Hz). This "cis-alkene-like" coupling is a hallmark of the non-aromatic character of the pyridone ring.

Vibrational Spectroscopy (IR)

Infrared spectroscopy confirms the functional groups and the tautomeric state. The absence of a broad O-H stretch (typical of phenols) and the presence of a strong Carbonyl band are key indicators.

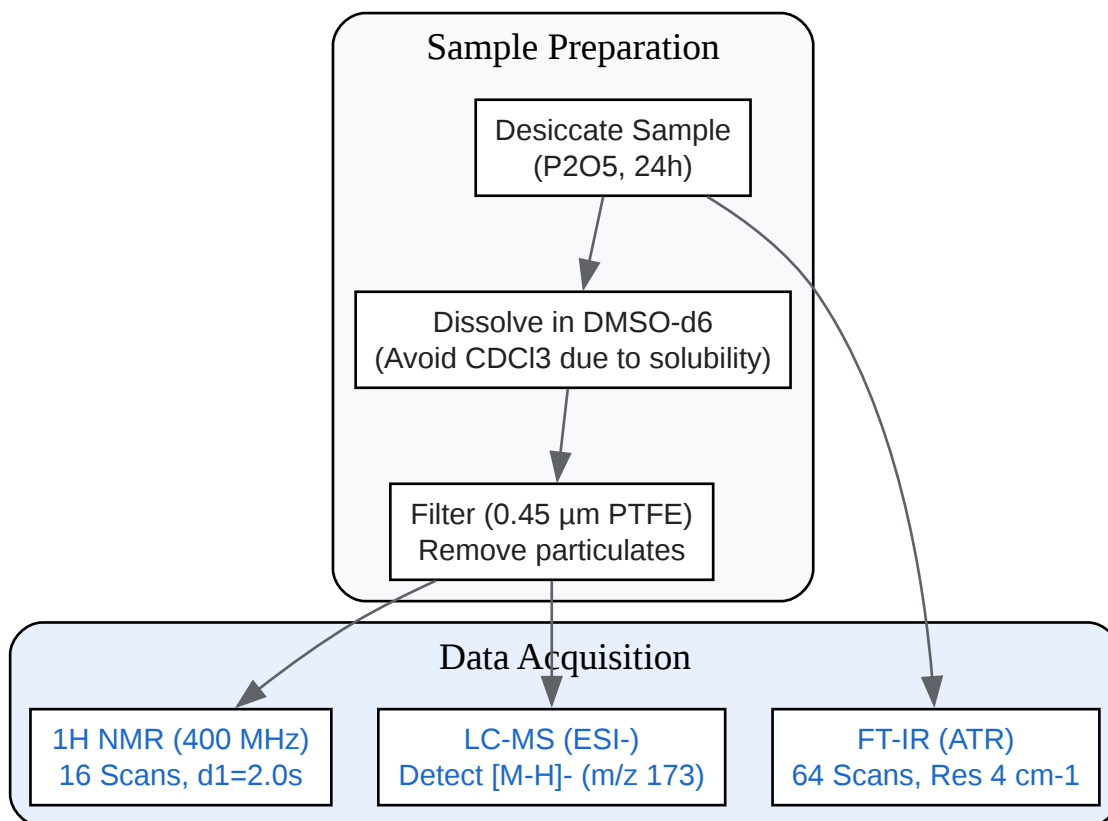
Key IR Bands (KBr Pellet / ATR)

- Amide I (C=O Stretch): 1640 – 1680 cm
 - A strong, sharp band indicating the lactam carbonyl. In the hydroxypyridine form, this band would be absent, replaced by C=N and C-O stretches.
- Sulfonamide (
) Stretches:
 - Asymmetric: 1330 – 1350 cm
(Strong)
 - Symmetric: 1150 – 1170 cm
(Strong)
- N-H Stretching:
 - Ring NH: 2800 – 3200 cm
(Broad, multiple bands due to H-bonding).
 - Sulfonamide
: 3200 – 3400 cm
(Two bands: asymmetric and symmetric).

Analytical Workflow & Protocol

To ensure data integrity and reproducibility, the following workflow should be adopted. This minimizes artifacts caused by moisture or solvent impurities.[1]

Workflow Diagram



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Caption: Standardized workflow for spectroscopic validation. Note the preference for ESI- (negative mode) in Mass Spec due to the acidic sulfonamide proton.

Step-by-Step Protocol

- **Sample Drying:** The sulfonamide group is hygroscopic. Dry the solid over under vacuum for 24 hours to remove lattice water which can obscure the NH/OH region in IR and broaden NMR peaks.
- **NMR Preparation:**

- Dissolve ~10 mg of sample in 0.6 mL of DMSO-d₆.
- Note: Do not use

as the compound is sparingly soluble and will likely aggregate, broadening signals.
- Add 1 drop of

after the initial scan to identify exchangeable protons (Ring NH and Sulfonamide will disappear).
- Mass Spectrometry (LC-MS):
 - Operate in Negative Electrospray Ionization (ESI-) mode.
 - The sulfonamide proton is acidic (

), allowing for easy deprotonation.
 - Target Ion:

m/z.

References

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Sources

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